molecular formula C18H13Cl2NO4S B2463637 Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-60-1

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2463637
CAS RN: 477490-60-1
M. Wt: 410.27
InChI Key: HPOZPSHBCZWUJH-UHFFFAOYSA-N
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Description

“Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different substrates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiophene ring connected to a benzo[b]thiophene structure and an acetamido group . The exact structure would depend on the specific synthesis process used.


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including condensation with simple aromatic amines and amino-l-sorbose derivative . The specific reactions would depend on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of the specific compound “Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate” would depend on its exact molecular structure.

Scientific Research Applications

Reactions and Synthetic Applications

  • Methyl 3-hydroxythiophene-2-carboxylate, closely related to the compound , is used in synthesizing mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. These reactions offer a new route to thiophene-2,4-diols, which are significant in organic synthesis (Corral & Lissavetzky, 1984).

Metal-Organic Frameworks (MOFs)

  • Thiophene-based metal-organic frameworks constructed using a thiophene-functionalized dicarboxylic acid have been explored. These MOFs exhibit luminescence sensing and efficient removal of environmental contaminants, such as Hg(II), Cu(II), and Cr(VI). This research demonstrates the potential application of thiophene derivatives in environmental monitoring and remediation (Zhao et al., 2017).

Genotoxicity and Carcinogenicity Studies

  • The genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, were assessed using in vitro and in silico methodologies. This research is crucial for understanding the safety profile of these compounds in pharmaceutical and agrochemical applications (Lepailleur et al., 2014).

Antimicrobial Applications

  • Synthesis and characterization of thiophene-based compounds with potential antimicrobial properties have been conducted. These studies involve complex chemical syntheses and biological evaluations, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Talupur et al., 2021).

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate is a complex chemical compound used in scientific research. It belongs to the class of thiophene-based analogs, which are known for their wide range of biological effects .

Mode of Action

For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

properties

IUPAC Name

methyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4S/c1-24-18(23)17-16(11-4-2-3-5-14(11)26-17)21-15(22)9-25-13-7-6-10(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZPSHBCZWUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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